(trans-2-Ethynylcyclopropyl)benzene

Mechanistic Probe Radical Clock Vinyl Cation

(trans-2-Ethynylcyclopropyl)benzene, also known as (trans-2-phenylcyclopropyl)ethyne, is a conformationally locked aryl alkyne with the molecular formula C11H10. It is characterized by a trans-substituted cyclopropane ring bridging a phenyl group and a terminal ethynyl group.

Molecular Formula C11H10
Molecular Weight 142.2 g/mol
CAS No. 2165851-63-6
Cat. No. B1472125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(trans-2-Ethynylcyclopropyl)benzene
CAS2165851-63-6
Molecular FormulaC11H10
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC#CC1CC1C2=CC=CC=C2
InChIInChI=1S/C11H10/c1-2-9-8-11(9)10-6-4-3-5-7-10/h1,3-7,9,11H,8H2/t9-,11-/m1/s1
InChIKeyNTSXPVAFKWNQIA-MWLCHTKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (trans-2-Ethynylcyclopropyl)benzene (CAS 2165851-63-6): A Validated Hypersensitive Mechanistic Probe and A3AR Agonist Scaffold


(trans-2-Ethynylcyclopropyl)benzene, also known as (trans-2-phenylcyclopropyl)ethyne, is a conformationally locked aryl alkyne with the molecular formula C11H10. It is characterized by a trans-substituted cyclopropane ring bridging a phenyl group and a terminal ethynyl group [1]. This compound is not a generic intermediate; it is a rationally designed chemical tool whose primary value is derived from its quantifiable and unique reactivity profile as a 'hypersensitive mechanistic probe' for distinguishing between vinyl radical and ionic intermediates [1]. This specific function, along with its use as a conformationally-constrained scaffold in selective A3 adenosine receptor (A3AR) agonists, sets it apart from simple alkynes or other cyclopropylbenzene derivatives [2].

Why Generic (2-Ethynylcyclopropyl)benzene Isomers Cannot Substitute for the Trans-Stereoisomer


Substituting the trans-isomer with a generic, unstereochemically-defined mixture, or with the regioisomeric (1-ethynylcyclopropyl)benzene, is not scientifically valid for target applications. The trans-configuration is fundamental to its function; the reactivity of the cyclopropyl ring in (trans-2-phenylcyclopropyl)ethyne is governed by the stereoelectronic alignment of the phenyl substituent, which dictates a single, predictable ring-opening pathway [1]. The cis-isomer would exhibit a different, and likely inferior, reactivity profile. Furthermore, the 1-ethynyl regioisomer lacks the vicinal relationship between the phenyl and ethynyl groups, making it incapable of undergoing the characteristic ring-opening rearrangements that define this compound's value as a mechanistic probe [1]. In medicinal chemistry applications, the 1S,2R configuration of the trans-phenylcyclopropyl moiety is specifically required for high-affinity A3AR binding, a property that is lost with other diastereomers [2].

Quantitative Evidence Guide for (trans-2-Ethynylcyclopropyl)benzene (CAS 2165851-63-6): Head-to-Head Comparator Data


Divergent Ring-Opening Reactivity vs. Methoxy-Substituted trans-Cyclopropyl Alkynes

The key performance characteristic of (trans-2-phenylcyclopropyl)ethyne is its unique, non-divergent ring-opening behavior. Under both radical and cationic conditions, it undergoes ring opening exclusively toward the phenyl substituent. In contrast, its closest structural analogs, (trans,trans-2-methoxy-3-phenylcyclopropyl)ethyne (1b) and (trans,trans-2-methoxy-1-methyl-3-phenylcyclopropyl)ethyne (1c), show divergent regioselectivity, opening toward the phenyl group under radical conditions but toward the methoxy group under cationic conditions [1]. This makes the target compound the only member of the series that provides unambiguous radical-cation differentiation.

Mechanistic Probe Radical Clock Vinyl Cation Reaction Mechanism

Hypersensitive Radical Clock Performance: Ring-Opening Rate Constant Comparison

The target compound's utility as a 'hypersensitive' radical probe is validated by its exceptionally rapid ring-opening rate constant. The 1-(trans-2-phenylcyclopropyl)ethen-1-yl radical, generated from (trans-2-phenylcyclopropyl)ethyne, undergoes rearrangement with a quantified rate constant of (1.6 ± 0.2) × 10^10 s^-1 [1]. This value is only one order of magnitude slower than the analogous α-cyclopropylcarbinyl radical (3 × 10^11 s^-1) [1], a benchmark in the field. The corresponding vinyl cation rearranges even faster, with an estimated rate constant between 10^10 and 10^12 s^-1 [1].

Radical Kinetics Rate Constant Cyclopropylcarbinyl Rearrangement Physical Organic Chemistry

Functional Advantage Over (1-Ethynylcyclopropyl)benzene as a Hypersensitive Probe

The target compound, a 2-ethynyl regioisomer, is structurally pre-organized to function as a mechanistic probe because the ethynyl and phenyl groups are on adjacent carbons. Protonation or radical addition at the terminal alkyne generates an α-cyclopropylvinyl intermediate, which triggers a cyclopropylcarbinyl-type ring opening. This rearrangement is structurally impossible for the 1-ethynyl regioisomer, (1-ethynylcyclopropyl)benzene (CAS 139633-98-0), where the quaternary carbon precludes the necessary bond reorganization [1]. The target compound is therefore not merely an alternative regioisomer but a functionally distinct entity for probing reaction mechanisms.

Regioisomer Comparison Mechanistic Probe Structure-Function Relationship

Stereochemical Conformation Drives A3AR Affinity: Diastereomeric Purity Matters

The value of the defined trans-configuration is quantitatively demonstrated in N(6)-(2-phenylcyclopropyl)-substituted A3AR agonists. In a matched comparison of two diastereomers derived from the target compound, the (1S,2R)-trans isomer (Compound 17) exhibited an A3AR binding affinity (Ki) of 4.55 nM, which is 3.7-fold more potent than its (1R,2S)-trans counterpart (Compound 16), which has a Ki of 16.9 nM [1]. This demonstrates that specific trans-stereochemistry, not merely the presence of the trans-substituted cyclopropane, is a critical driver of molecular recognition and potency.

A3 Adenosine Receptor GPCR Agonist Stereoselectivity Structure-Activity Relationship

Validated A3AR Selectivity Profile Over A1 and A2A Receptors

Nucleoside agonists functionalized with the N(6)-(trans-2-phenylcyclopropyl) group demonstrate a strong and quantifiable selectivity for the A3 adenosine receptor over the A1 and A2A subtypes. A reference compound from the study containing a (±)-trans-2-phenylcyclopropyl group (Compound 1) showed an A3AR Ki of 0.86 nM, while its affinity for A1AR was 144-fold lower (Ki = 124 nM) and for A2AAR was a remarkable 2,941-fold lower (Ki = 2530 nM) [1]. This selectivity is structurally driven by the rigid trans-phenylcyclopropyl group, which engages in specific hydrophobic interactions with the second extracellular loop of the A3AR [1].

Adenosine Receptor Subtype Selectivity Off-Target Selectivity Drug Discovery Scaffold

Optimal Application Scenarios for (trans-2-Ethynylcyclopropyl)benzene Based on Quantitative Evidence


Calibrated Hypersensitive Probe for Distinguishing Vinyl Radical vs. Ionic Reaction Pathways

Use (trans-2-ethynylcyclopropyl)benzene as a primary mechanistic probe in physical organic chemistry when unambiguous differentiation between vinyl radical and vinyl cationic intermediates is required. Calibrate against its known radical ring-opening rate constant of 1.6 × 10^10 s^-1 [1]. Its unambiguous, condition-independent ring opening toward the phenyl group eliminates the interpretive ambiguity associated with methoxy-substituted analogs [1].

Stereodefined Precursor for High-Affinity, Subtype-Selective A3 Adenosine Receptor Agonists

Employ (1S,2R)-configured (trans-2-ethynylcyclopropyl)benzene as a key synthetic intermediate to construct N(6)-(trans-2-phenylcyclopropyl) nucleoside agonists. This specific diastereomer yields a 3.7-fold greater A3AR affinity (Ki = 4.55 nM) compared to its (1R,2S) counterpart [2], and the resulting pharmacophore provides up to 2,941-fold subtype selectivity over A2AAR [2]. Ideal for medicinal chemistry programs targeting chronic neuropathic pain or liver cancer.

Functional Probe in Organosilicon and Digermene Reactivity Studies

Leverage the compound's established role as a mechanistic probe for addition reactions to Brook silenes and tetramesityldigermene. Its ring-opening behavior provides definitive evidence for biradical intermediates in these systems [1]. The quantified rate constants allow for competitive kinetic experiments to map novel reaction manifolds in main-group chemistry.

Superior Building Block Over (1-Ethynylcyclopropyl)benzene for Cyclopropane Ring-Opening Methodologies

In any synthetic methodology predicated on cyclopropylcarbinyl-type rearrangements, (trans-2-ethynylcyclopropyl)benzene is functionally non-substitutable by (1-ethynylcyclopropyl)benzene. Only the 2-ethynyl regioisomer possesses the vicinal relationship between the phenyl and ethynyl groups required for the rearrangement [1]. This binary functional difference mandates its procurement for such applications.

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